Product packaging for [(6-Methoxy-2-naphthyl)sulfonyl]indoline(Cat. No.:)

[(6-Methoxy-2-naphthyl)sulfonyl]indoline

Cat. No.: B12191100
M. Wt: 339.4 g/mol
InChI Key: SSPPLWOWCCYJAY-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Core in Medicinal Chemistry Research

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a privileged structure in medicinal chemistry. wikipedia.org Its bicyclic system, composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a rigid three-dimensional framework that is amenable to diverse chemical modifications. wikipedia.org This structural versatility allows for the fine-tuning of physicochemical properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.

Indoline is a key component in a variety of synthetic compounds and natural products, and its derivatives are investigated for a wide range of biological activities. chemdad.com Researchers utilize the indoline core to prepare compounds for investigation as potential α1-adrenoceptor antagonists, inhibitors of bacterial biofilm formation, and serotonin (B10506) 5-HT6 receptor antagonists. chemdad.com The ability to readily modify the indoline ring at multiple positions makes it an attractive starting point for building complex molecules for drug discovery programs. cymitquimica.com

Table 1: Physicochemical Properties of Indoline

PropertyValueReference
CAS Number496-15-1 wikipedia.orgnih.gov
Molecular FormulaC₈H₉N wikipedia.orgnih.gov
Molar Mass119.16 g/mol wikipedia.orgnih.gov
AppearanceColorless to slightly brown liquid chemdad.comchemicalbook.com
Boiling Point220-221 °C wikipedia.org
Density1.063 g/mL at 25 °C wikipedia.org
SolubilitySlightly soluble in water; soluble in alcohol and oils chemicalbook.com

Role of the Sulfonamide Moiety in Contemporary Drug Discovery Research

The sulfonamide functional group (–SO₂NH–) is one of the most important structural motifs in drug design and discovery. nih.gov Since the discovery of the antibacterial sulfa drugs, the sulfonamide group has been incorporated into a vast array of therapeutic agents targeting a wide spectrum of diseases. wikipedia.org This functional group is typically stable, and its geometry makes it an effective mimic for other chemical groups, such as amides and carboxylic acids, allowing it to interact with biological targets like enzymes and receptors. nih.gov

The versatility of the sulfonamide moiety is demonstrated by its presence in drugs with diverse pharmacological activities, including diuretics, hypoglycemic agents, anti-inflammatory compounds, and inhibitors of carbonic anhydrase. nih.gov The ability to deprotonate the N-H bond allows sulfonamides to participate in crucial hydrogen bonding interactions within protein binding sites. wikipedia.org Modern research continues to explore novel sulfonamide derivatives for applications in oncology, virology, and neurology, underscoring its enduring importance in medicinal chemistry. mdpi.comnih.gov

Table 2: Examples of Sulfonamide-Containing Drugs and Their Primary Function

Drug NamePrimary Function / Class
SulfamethoxazoleAntibacterial
HydrochlorothiazideDiuretic
GlibenclamideAntidiabetic (Sulfonylurea)
CelecoxibAnti-inflammatory (COX-2 Inhibitor)
AcetazolamideCarbonic Anhydrase Inhibitor
SotorasibAntineoplastic (KRAS Inhibitor)

Overview of Naphthyl-containing Scaffolds in Bioactive Compound Research

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is another key scaffold frequently employed in the design of bioactive compounds. Its large, planar, and lipophilic nature allows it to engage in π-π stacking and hydrophobic interactions with biological macromolecules, making it a valuable component for enhancing binding affinity. nih.gov The naphthalene core is present in numerous natural products and synthetic drugs. nih.gov

The addition of substituents, such as a methoxy (B1213986) group (–OCH₃), to the naphthalene ring can significantly modulate a compound's biological activity and metabolic stability. chim.itnih.gov For instance, 6-methoxy-2-naphthyl derivatives are precursors and key intermediates in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. chemicalbook.comnih.gov The position of the methoxy group can influence interactions with specific targets; research on tubulin inhibitors has shown that a methoxy group at the 6-position of an indole ring can be critical for activity. nih.gov The investigation of methoxy-naphthalene scaffolds continues to be a productive area of research for developing new therapeutic agents. chim.it

Table 3: Relevant Naphthalene-Based Compounds in Chemical Research

Compound NameCAS NumberSignificance
6-Methoxy-2-naphthol5111-66-0Precursor for sirtuin inhibitors and other bioactive molecules. nih.govsigmaaldrich.comsigmaaldrich.com
2-Bromo-6-methoxynaphthalene5111-65-9A key synthetic intermediate. sigmaaldrich.com
2-Acetyl-6-methoxynaphthalene3900-45-6An impurity and metabolite of Naproxen. chemicalbook.comchemicalbook.com
6-methoxynaphthalene-2-sulfonyl chloride56875-59-3The direct reagent for synthesizing the target sulfonamide. chemspider.com

Contextualizing [(6-Methoxy-2-naphthyl)sulfonyl]indoline within Current Academic Research Frameworks

While specific academic studies focusing exclusively on this compound are not widely published, the compound's structure represents a logical amalgamation of three highly significant pharmacophores. Its scientific interest lies in the potential for synergistic or novel biological activities arising from this unique combination.

The synthesis of this molecule would classically involve the reaction between indoline and 6-methoxynaphthalene-2-sulfonyl chloride. wikipedia.org The resulting structure combines:

The indoline core , providing a proven three-dimensional scaffold for drug design. cymitquimica.com

The sulfonamide linker , a versatile and stable functional group known to impart a wide range of biological activities. nih.gov

The 6-methoxy-2-naphthyl group , a lipophilic moiety associated with anti-inflammatory properties and other bioactivities. chemicalbook.comnih.gov

Based on the established roles of its components, research into this compound could be directed toward several therapeutic areas. For instance, the combination of a sulfonamide with heterocyclic amines like indoline has been explored for developing novel carbonic anhydrase inhibitors with applications in cancer therapy. mdpi.com Furthermore, indole-based sulfonamides have been investigated for their inhibitory activity against various enzymes. nih.gov The presence of the naproxen-like 6-methoxy-2-naphthyl fragment suggests a potential for investigation in anti-inflammatory pathways. Therefore, this compound stands as a promising, yet underexplored, candidate for synthesis and biological screening in modern drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO3S B12191100 [(6-Methoxy-2-naphthyl)sulfonyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H17NO3S/c1-23-17-8-6-16-13-18(9-7-15(16)12-17)24(21,22)20-11-10-14-4-2-3-5-19(14)20/h2-9,12-13H,10-11H2,1H3

InChI Key

SSPPLWOWCCYJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Investigations into Biological Activity of 6 Methoxy 2 Naphthyl Sulfonyl Indoline Analogs in Vitro Studies

Enzyme Inhibition Studies

The ability of small molecules to modulate the activity of specific enzymes is a fundamental principle in drug discovery. Analogs of [(6-Methoxy-2-naphthyl)sulfonyl]indoline have been evaluated against several key enzymatic targets.

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov The sulfonamide group is a well-established pharmacophore for CA inhibition.

Research into related sulfonamide derivatives has demonstrated significant inhibitory activity. For instance, a series of phthalimide-capped benzene (B151609) sulfonamides were evaluated for their ability to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov One compound from this series exhibited potent inhibition against hCA I with a Ki of 28.5 nM and against hCA II with a Ki of 2.2 nM, which was more potent than the standard inhibitor acetazolamide. nih.gov Molecular docking studies of these analogs have helped to elucidate the binding interactions within the enzyme's active site. nih.gov While direct studies on this compound are not extensively reported, the presence of the sulfonamide moiety suggests a strong potential for carbonic anhydrase inhibition, a hypothesis supported by the activities of structurally similar compounds.

Table 1: Carbonic Anhydrase Inhibition by Related Sulfonamide Analogs

Compound Class Target Isoform Inhibition Constant (Ki)
Phthalimide-capped benzene sulfonamides hCA I 28.5 nM

Glycosidase and Amylase Enzyme Inhibition

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes by controlling post-meal blood sugar levels. nih.govmdpi.com Research on 3,3-di(indolyl)indolin-2-ones, which share the indoline (B122111) core, has shown promising results. These compounds displayed higher inhibitory activity against α-glucosidase and lower inhibition of α-amylase compared to the standard drug, acarbose (B1664774). nih.gov For example, one analog showed 67% inhibition of α-glucosidase at a concentration of 50 µg/ml, whereas acarbose showed 19% inhibition. nih.gov This differential inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with strong α-amylase inhibition. nih.gov

Similarly, quinoline-1,3,4-oxadiazole conjugates have been investigated as inhibitors of these enzymes, with some compounds showing low micromolar α-glucosidase inhibition. mdpi.com

Table 2: α-Glucosidase and α-Amylase Inhibition by Indoline Analogs

Compound Class Enzyme % Inhibition (at 50 µg/ml)
3,3-di(indolyl)indolin-2-ones (Analog 1i) α-Glucosidase 67 ± 13
3,3-di(indolyl)indolin-2-ones (Analog 1i) α-Amylase 51 ± 4
Acarbose (Standard) α-Glucosidase 19 ± 5

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Selective inhibition of BChE is also considered a viable therapeutic approach. nih.gov

While direct data on this compound is limited, studies on structurally related compounds highlight the potential of this scaffold. For instance, certain alkaloids have been identified as selective hAChE inhibitors with IC50 values in the sub-micromolar range, while being inactive against hBChE. nih.gov This selectivity is considered beneficial as it may minimize peripheral side effects associated with BChE inhibition. nih.gov The investigation of various synthetic compounds often reveals dual inhibition of both AChE and BChE.

Other Enzymatic Targets (e.g., LSD1, Tyrosine Kinase, Tubulin Polymerization)

The diverse chemical space of indoline and naphthalene (B1677914) derivatives has led to their evaluation against other important enzymatic targets in cancer therapy.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic regulator implicated in the development of certain cancers, such as neuroblastoma. nih.gov Inhibition of LSD1 is a promising therapeutic strategy. nih.govbroadinstitute.org Novel scaffolds for reversible LSD1 inhibition, including 2-(arylsulfonamido)benzoic acid and N-(2-(1H-tetrazol-5-yl)phenyl)benzenesulfonamide analogues, have been developed. nih.gov The most active of these analogs exhibited potent and selective inhibition of LSD1 with an IC50 value of 0.58 μM. nih.gov

Tubulin Polymerization: Tubulin is a critical protein for cell division, and its inhibition is an effective anticancer strategy. Indole (B1671886) derivatives have been designed as tubulin polymerization inhibitors, demonstrating potent activity.

Tyrosine Kinases: While specific data on tyrosine kinase inhibition by this compound analogs is not prominent in the reviewed literature, the general class of sulfonamides has been explored for this activity.

Antimicrobial Research (In Vitro)

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance.

Antibacterial Efficacy

The antibacterial potential of compounds related to the this compound scaffold has been explored. For example, studies on 1,8-naphthyridinesulphonamides have shown that while they may not possess direct antibacterial activity, they can effectively reduce the minimum inhibitory concentration (MIC) of known antibiotics against multidrug-resistant bacteria. nih.gov This suggests a role as resistance-modifying agents. Molecular docking studies have indicated that these compounds may inhibit bacterial efflux pumps, which are a common mechanism of antibiotic resistance. nih.gov

Antifungal Efficacy

The search for novel antifungal agents is driven by the increasing prevalence of fungal infections and the rise of drug-resistant strains. nih.gov In this context, derivatives of indole and naphthalene have shown promise. Studies on indole and indoline derivatives have revealed their potential as antifungal agents, particularly against Candida albicans. nih.gov Some of these compounds have been shown to inhibit the formation of biofilms and the growth of hyphae, which are crucial for the virulence of C. albicans. nih.gov

One area of research has focused on 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite isolated from Bacillus toyonensis, which has demonstrated notable antifungal properties. nih.govresearchgate.net Similarly, synthetic naphthoquinones, which share a structural component with the target compound, have been investigated. For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) has shown antifungal activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. mdpi.com Furthermore, studies on 2-acyl-1,4-naphthohydroquinones have indicated their antifungal potential. mdpi.com The antifungal activities of 2-acyl-1,4-benzohydroquinone derivatives were found to be higher than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone was identified as a highly active compound, with MIC values between 2 and 16 μg/mL against various fungal strains, comparable in some cases to the standard drug Amphotericin B. mdpi.com

Table 1: In Vitro Antifungal Activity of Selected Naphthoquinone Analogs

Compound Fungal Strain MIC (µg/mL) Reference
2-methoxynaphthalene-1,4-dione (2-MNQ) Cryptococcus neoformans H99 3.12 - 12.5 mdpi.com
2-octanoylbenzohydroquinone Candida krusei 2 mdpi.com
2-octanoylbenzohydroquinone Rhizopus oryzae 4 mdpi.com
Amphotericin B (Reference) Candida krusei 1 mdpi.com

Antimalarial Activity

The global fight against malaria is challenged by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating the development of new antimalarial drugs. nih.gov Indole-sulfonamide derivatives have been explored as potential candidates. In one study, a series of these compounds were evaluated for their in vitro antimalarial activity against the K1, multidrug-resistant strain of P. falciparum. acs.org While monoindole derivatives were found to be inactive, many of the bisindole and trisindole derivatives exhibited significant antimalarial effects, with IC₅₀ values in the range of 2.79–8.17 μM. acs.org The most potent compound identified in this series was a 4-OCH₃ derivative of a bisindole, with an IC₅₀ of 2.79 μM. acs.org

Other research into naphthalene-containing compounds has also shown antimalarial potential. A series of mono- and di-hydroxy substituted naphthalene compounds were found to be active against P. gallinaceum in chicks. nih.gov Additionally, bis(9-amino-6-chloro-2-methoxyacridines) have been investigated as an alternative to overcome chloroquine (B1663885) resistance, with some compounds showing in vivo activity against Plasmodium berghei. nih.gov

Table 2: Antimalarial Activity of Indole-Sulfonamide Derivatives against P. falciparum (K1 strain)

Compound Series Activity IC₅₀ Range (µM) Most Potent Compound IC₅₀ (µM) Reference
Monoindoles (Series A) Inactive - - - acs.org
Bisindoles (Series B-I) Active 2.79–8.17 4-OCH₃ derivative (11) 2.79 acs.org
Trisindoles (Series J) Active 2.79–8.17 - - acs.org

Antiviral Activity (e.g., SARS-CoV-2)

The COVID-19 pandemic spurred intensive research into antiviral compounds. nih.gov Analogs with indole structures have been investigated for their potential to inhibit SARS-CoV-2. One study identified a water-soluble compound based on 5-methoxyindole-3-carboxylic acid that demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov Another study explored the potential of isorhamnetin, a flavonoid, to inhibit viral entry. It was found to bind to the ACE2 receptor, which is used by the SARS-CoV-2 virus for entry into human cells, with an affinity (KD value) of 2.51 ± 0.68 μM. nih.gov This interaction was shown to inhibit the entry of a SARS-CoV-2 spike pseudotyped virus into cells. nih.gov

Anticancer Research (In Vitro Cell Line Studies)

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., MOLT-3, HepG2, A549, MCF7)

Derivatives of this compound have been investigated for their potential as anticancer agents. Studies on various indole-based compounds have demonstrated cytotoxic activity against a range of human cancer cell lines.

For instance, research on indolylisoxazoline analogs revealed that the placement of a methoxy (B1213986) group at the 6th position of the indole ring led to a significant improvement in cytotoxicity, with IC₅₀ values ranging from 3.5 to 16.5 μM against several cancer cell lines. nih.gov In another study, indole-sulfonamide derivatives were tested against four cancer cell lines, with most of the compounds showing activity against the MOLT-3 cell line. acs.org Specifically, hydroxyl-containing bisindoles with CF₃, Cl, and NO₂ substitutions were identified as the most promising anticancer agents. acs.org

A benzimidazole (B57391) derivative, se-182, exhibited potent cytotoxic effects against A549 lung cancer cells and HepG2 liver cancer cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org This compound also showed activity against the MCF-7 breast cancer cell line. jksus.org The cytotoxic effects of se-182 on HepG2 cells were found to be stronger than those of the established anticancer drug cisplatin. jksus.org

Table 3: Cytotoxic Activity (IC₅₀) of Selected Analogs against Human Cancer Cell Lines

Compound/Analog Cell Line IC₅₀ (µM) Reference
6-methoxyindole isoxazoline (B3343090) (6c) Various 3.5 - 16.5 nih.gov
Benzimidazole derivative (se-182) A549 (Lung) 15.80 jksus.org
Benzimidazole derivative (se-182) HepG2 (Liver) 15.58 jksus.org
Cisplatin (Reference) HepG2 (Liver) 37.32 jksus.org
Indole-sulfonamides MOLT-3 (Leukemia) Active acs.org

Mechanisms of Apoptosis Induction in Cancer Cells

The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Research into analogs has shed light on these mechanisms. For example, a synthetic flavanone (B1672756) containing a naphthalene ring was found to induce apoptosis in human U-937 leukemia cells. nih.gov The mechanism involved the arrest of the cell cycle at the G₂-M phase, an increase in the sub-G₁ cell population, and the appearance of annexin-V positive cells, which are all hallmarks of apoptosis. nih.gov This process was further characterized by the release of mitochondrial cytochrome c, activation of caspases, and processing of poly(ADP-ribose)polymerase (PARP). nih.gov

In another study, a different compound was shown to induce a 50-fold increase in apoptosis in the HEPG2 liver cancer cell line and caused cell cycle arrest at the G2/M phase. researchgate.net

Inhibition of Specific Intracellular Pathways (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a role in various cellular processes, including inflammation and cancer. nih.gov The inhibition of TNF-α is a therapeutic strategy being explored for various diseases. A synthetic naphthyl-benzylisoquinoline alkaloid, THI 52, has been shown to suppress the gene expression of both TNF-α and inducible nitric oxide synthase (iNOS). nih.gov This suppression is achieved by inhibiting the activation of nuclear factor kappaB (NF-κB), a key transcription factor in the inflammatory response. nih.gov THI 52 prevents the phosphorylation and subsequent degradation of IκB, which normally keeps NF-κB in an inactive state in the cytoplasm. nih.gov

Other small molecules have also been identified that can directly inhibit TNF-α by promoting the disassembly of its active trimeric form. nih.gov Phytochemicals such as resveratrol (B1683913) and ellagitannins have also been reported to inhibit TNF-α and other inflammatory mediators. nih.gov

Other Investigated In Vitro Biological Activities (e.g., Anti-inflammatory Pathways, Neurological Targets)

Beyond their primary investigated roles, analogs of this compound have been explored for their potential to modulate other significant biological pathways in vitro. These investigations have primarily centered on their anti-inflammatory properties and their interactions with key neurological targets.

Anti-inflammatory Pathways

A number of indoline derivatives have been evaluated for their anti-inflammatory activity in vitro. Research has focused on their ability to suppress the production of pro-inflammatory mediators in macrophage cell lines, which are pivotal in the inflammatory response.

One study investigated a series of indoline derivatives substituted at various positions. biu.ac.il Several of these compounds demonstrated a notable ability to reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at very low concentrations (1-10 pM) in lipopolysaccharide (LPS)-activated RAW-264.7 macrophage cells and mouse peritoneal macrophages. biu.ac.il Specifically, compounds identified as 25 , 26 , 29 , 9 , 10 , 17 , and 18 were effective in this regard. biu.ac.il

Further investigation into the mechanism of action for compound 25 revealed that its suppression of these cytokines was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key component of inflammatory signaling cascades. biu.ac.il However, the phosphorylation of another related kinase, ERK, was not affected, suggesting a specific pathway of inhibition. biu.ac.il

The table below summarizes the observed anti-inflammatory activity of these indoline analogs.

CompoundCell LineMeasured MediatorsConcentration RangeObserved Effect
9, 10, 17, 18, 25, 26, 29 RAW-264.7 and Mouse Peritoneal MacrophagesNO, TNF-α, IL-61-10 pMReduction in mediator levels biu.ac.il

Other related studies on indole derivatives containing a sulfonyl moiety have also shown potent anti-inflammatory effects through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov This suggests that the sulfonyl group, a feature of the parent compound, may be important for this activity.

Neurological Targets

Certain analogs of this compound have also been assessed for their activity against targets relevant to neurodegenerative diseases. A primary focus of this research has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Within the same series of indoline derivatives mentioned above, specific compounds were found to be potent inhibitors of AChE. biu.ac.il This dual activity—possessing both anti-inflammatory and neuroprotective potential—positions these compounds as interesting subjects for research into neuro-inflammatory conditions. biu.ac.il

The table below details the acetylcholinesterase inhibitory activity for selected compounds.

CompoundAcetylcholinesterase (AChE) Inhibition IC₅₀ (µM)
25 0.4 - 55 biu.ac.il
26 0.4 - 55 biu.ac.il
29 0.4 - 55 biu.ac.il

These findings highlight that specific structural modifications to the indoline core can yield compounds with significant activity at both inflammatory and neurological targets in vitro. biu.ac.il

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Naphthyl Sulfonyl Indoline Derivatives

Influence of Sulfonyl Group Modifications on Biological Activity

The sulfonyl group acts as a critical linker and a key pharmacophoric feature in this class of compounds. It is not merely a spacer but an active participant in molecular interactions within receptor binding sites. In the context of 5-HT6 receptor ligands, the sulfonyl moiety is predicted to form important contacts with residues such as Serine 193 (S193) or Asparagine 288 (N288). nih.gov This interaction helps to anchor the ligand in the binding pocket, allowing the aromatic portions of the molecule to engage with other key residues. nih.gov

Modifications have largely focused on the aryl group attached to the sulfonyl moiety rather than the sulfur atom itself. Research on related N1-azinylsulfonyl-1H-indoles demonstrated that replacing the naphthyl fragment with other aromatic systems, such as quinolinyl or isoquinolinyl moieties, can significantly influence biological activity. nih.gov This change, which technically modifies the input to the sulfonyl group, resulted in an increased affinity for 5-HT6 receptors, highlighting that while the sulfonyl group's role as an anchor is vital, the nature of the aromatic system attached to it dictates the strength of this and other interactions. nih.gov The introduction of electron-withdrawing groups on the aryl ring attached to the sulfonyl group has been shown to be detrimental to binding affinity. nih.gov

Impact of Substituents on the Indoline (B122111) Ring System

The indoline nucleus provides the core scaffold for this series of compounds and serves as a platform for substitution, which can modulate affinity, selectivity, and physicochemical properties. The indole (B1671886) nucleus of related compounds is predicted to bind within a hydrophobic pocket delimited by the side chains of key amino acid residues like Valine 107, Alanine 192, Tryptophan 281, and Phenylalanine 285 in the 5-HT6 receptor. nih.govnih.gov

The N-1 position of the indoline/indole ring is occupied by the (6-methoxy-2-naphthyl)sulfonyl group, which is fundamental to the core structure. Modifications at other positions, such as C-3 and C-5, have been explored to probe the SAR.

Studies on closely related N-arylsulfonylindoles revealed that substitution at the C-5 position of the indole ring has a significant impact on receptor affinity. In a series targeting the 5-HT6 receptor, the introduction of either a methoxy (B1213986) or a fluorine atom at the C-5 position was found to be detrimental, reducing the binding affinity compared to the unsubstituted parent compound. nih.gov For example, the unsubstituted naphthylsulfonyl derivative PUC-10 displayed a high affinity (Ki = 14.6 nM), whereas its 5-fluoro (4d) and 5-methoxy (4l) analogs showed a 4-fold and 11-fold decrease in affinity, respectively. nih.gov This suggests that the space around the C-5 position is sterically constrained within the binding pocket and that unsubstituted rings are favored for optimal fitting. nih.govresearchgate.net

Table 1: Effect of Indole C-5 Substitution on 5-HT6 Receptor Affinity
CompoundC-5 SubstituentAryl Sulfonyl GroupKi (nM)
PUC-10-HNaphthalen-2-yl14.6
4d-FNaphthalen-2-yl58
4l-OCH3Naphthalen-2-yl160

Data sourced from studies on N-(naphthalen-2-ylsulfonyl)indole derivatives, which serve as close analogs. nih.gov

Role of the 6-Methoxy-2-naphthyl Moiety in Activity and Selectivity

The 6-methoxy-2-naphthyl moiety is a large, hydrophobic component that plays a crucial role in establishing van der Waals and hydrophobic interactions within the receptor. Its size, shape, and electronic properties are key determinants of binding affinity and selectivity. In docking studies, the hydrophobic nature of the naphthalene (B1677914) ring allows it to penetrate deep inside the receptor binding site. nih.gov The use of a naphthalene ring, in general, has been found to be a good strategy for improving the metabolic stability of molecules while retaining their pharmacological activity. nih.gov

The methoxy group at the C-6 position of the naphthalene ring is significant. While direct SAR studies varying the position of this specific methoxy group are limited, the impact of methoxy substituents in related structures is well-documented. For instance, in a different class of sulfonamides, a methoxy group at the para-position of a phenyl ring was found to be highly beneficial for potent anticancer activity. nih.gov Conversely, adding a methoxy group to the C-5 position of the indole ring proved detrimental to 5-HT6 receptor affinity. nih.gov These findings underscore the high positional sensitivity of methoxy groups. Its placement at the C-6 position of the naphthyl ring likely orients the molecule for optimal interactions within the binding pocket, and its presence contributes specific electronic and hydrogen-bonding capabilities that may be crucial for high-affinity binding.

Modification of the naphthalene ring system has proven to be a successful strategy for modulating biological activity. Replacing the naphthyl moiety with other bicyclic heteroaromatic systems can lead to improved affinity. In SAR studies of 5-HT6 receptor antagonists, replacing the naphthyl group with a quinolinyl or an isoquinolinyl moiety led to a significant increase in binding affinity. nih.gov This demonstrates that while the general size and hydrophobicity of the naphthyl ring are important, specific interactions afforded by nitrogen atoms within the ring system can enhance binding. nih.gov

Table 2: Influence of Naphthyl Ring Modification on 5-HT6 Receptor Affinity
CompoundAryl Group of N1-Sulfonyl MoietyKi (nM) for 5-HT6R
Reference Compound INaphthalen-2-yl10
Compound 23Quinolin-8-yl1.5
Compound 25Isoquinolin-4-yl0.6

Data adapted from a study on N1-azinylsulfonyl-1H-indole derivatives. nih.gov

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape, or conformation, of [(6-Methoxy-2-naphthyl)sulfonyl]indoline derivatives is a critical factor in their biological activity. Molecular modeling and conformational analysis studies suggest a specific binding mode for this class of ligands within the 5-HT6 receptor. nih.govnih.gov The ligands are predicted to bind within a region defined by transmembrane helices 3, 5, 6, and 7. nih.gov

The proposed bioactive conformation involves the indole nucleus inserting into a hydrophobic pocket, while the arylsulfonyl moiety (the naphthylsulfonyl group) orients towards the extracellular space, making contact with residues on the extracellular loop 2 (ECL2). nih.gov The hydrophobic naphthalene ring is believed to plunge deep into the binding site, an interaction that is crucial for high affinity. nih.gov It has been observed that substitutions on the indole ring that hinder this deep penetration, such as the C-5 substitutions mentioned previously, result in lower affinity. nih.govresearchgate.net Furthermore, stereochemistry plays a role, with S-stereoisomers predicted to fit the binding model of arylindoles in the 5-HT6 receptor more favorably than R-stereoisomers. nih.gov This is because the hydrophobic naphthalene ring is better accommodated deep inside the hydrophilic pocket in the S configuration. nih.gov

Development of Predictive SAR Models for Targeted Biological Pathways

The development of predictive Structure-Activity Relationship (SAR) models for derivatives of this compound has been instrumental in understanding their interaction with specific biological targets. A primary focus of this research has been the serotonin (B10506) 5-HT6 receptor, a key target in the central nervous system implicated in cognitive processes and various neurological and psychiatric disorders. nih.govresearchgate.net Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, has been pivotal in elucidating the structural requirements for potent and selective ligands.

Research into N-arylsulfonylindoles has led to the creation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the binding affinity of these compounds to the 5-HT6 receptor. nih.gov These models provide a quantitative correlation between the physicochemical properties of the molecules and their biological activity.

For a series of N-arylsulfonylindole derivatives, CoMFA and CoMSIA models have demonstrated strong predictive power. nih.gov The statistical significance of these models is often represented by parameters such as the square of the cross-validation coefficient (q²) and the conventional correlation coefficient (r²). For instance, a study on N-arylsulfonylindoles reported a CoMFA model with a q² of 0.653 and an r² of 0.879, and a CoMSIA model with a q² of 0.692 and an r² of 0.970. nih.gov These values indicate robust and predictive models.

The insights gained from these predictive models guide the rational design of new derivatives with enhanced affinity and selectivity for the 5-HT6 receptor. The models can highlight which molecular fields—steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor—are critical for biological activity. For example, molecular dynamics simulations have suggested that certain substitutions on the indole ring can be detrimental to binding affinity by preventing the ligand from optimally fitting within the receptor's binding site. nih.gov

The following tables present data from SAR studies on N-arylsulfonylindole derivatives targeting the 5-HT6 receptor, which form the basis for developing such predictive models.

Table 1: Binding Affinity of C-5 Substituted N-Arylsulfonylindole Derivatives for the 5-HT6 Receptor Binding affinity is expressed as the inhibitor constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.

CompoundC-5 SubstituentArylsulfonyl GroupKi (nM) nih.gov
4a -OCH34-methoxybenzene148
4b -OCH34-methylbenzene185
4c -OCH34-fluorobenzene230
4d -F4-methoxybenzene58
4e -F4-methylbenzene115
4f -F4-fluorobenzene205
PUC-10 -H4-methoxybenzene14.6

Table 2: Binding Affinity of Extended N-Arylsulfonylindole Derivatives for the 5-HT6 Receptor Binding affinity is expressed as the negative logarithm of the inhibitor constant (pKi). A higher pKi value indicates a higher binding affinity.

CompoundArylsulfonyl GrouppKi nih.gov
4b 4-methylbenzene7.87
4g 4-iodobenzene7.73
4j naphthalene-17.83

These datasets are crucial for building and validating predictive SAR models, which in turn facilitate the targeted design of novel this compound derivatives with optimized pharmacological profiles for therapeutic intervention in pathways involving the 5-HT6 receptor.

Computational Chemistry and in Silico Approaches for 6 Methoxy 2 Naphthyl Sulfonyl Indoline

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in understanding the structural basis of a ligand's biological activity.

Studies on N-arylsulfonylindoles, a class to which [(6-Methoxy-2-naphthyl)sulfonyl]indoline belongs, have utilized molecular docking to analyze their interaction with targets such as the 5-HT6 serotonin (B10506) receptor. nih.gov Research has shown that the naphthalene (B1677914) ring of these ligands tends to insert into a hydrophobic cavity within the receptor, formed by transmembrane helices TMH-3 and TMH-5. nih.gov This positions the ligand to interact with key hydrophobic and aromatic amino acid side chains. nih.gov

A critical interaction observed for many aminergic receptor ligands is with Aspartic acid (Asp) at position 106. nih.gov This residue is thought to facilitate the binding of the ligand's amine group. nih.gov Furthermore, for some potent antagonists in this class, the indole (B1671886) ring is positioned to establish a significant edge-to-face π-π stacking interaction with a Phenylalanine (Phe) residue at position 285 in TMH-6. nih.gov This interaction is believed to be pivotal for stabilizing the receptor in its inactive state, a key characteristic of antagonist function. nih.gov

Table 1: Key Amino Acid Residues in 5-HT6 Receptor Interacting with N-Arylsulfonylindole Ligands

Interacting ResidueLocationInteraction TypeSignificanceReference
Asp106TMH-3Hydrogen Bond / IonicFacilitates amine group interaction nih.gov
Val107TMH-3HydrophobicContributes to hydrophobic pocket nih.gov
Pro161TMH-4HydrophobicContributes to hydrophobic pocket nih.gov
Phe188TMH-5Hydrophobic / AromaticPart of the hydrophobic binding cavity nih.gov
Ala192TMH-5HydrophobicPart of the hydrophobic binding cavity nih.gov
Phe285TMH-6π-π StackingStabilizes the inactive state of the receptor nih.gov
Tyr310TMH-7Hydrogen BondPart of the common interaction network nih.gov

Prediction of Binding Affinity and Optimal Binding Poses

Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score or energy value (e.g., in kcal/mol), and to identify the most stable binding conformation (pose) of a ligand within a receptor's active site. For N-arylsulfonylindoles, docking studies help to understand how different substitutions on the core structure affect binding. For instance, simulations have suggested that certain substitutions can be detrimental to binding affinity by preventing the ligand from inserting deeper into the binding site. nih.gov The optimal binding pose for potent antagonists in this series involves the naphthalene moiety fitting into the hydrophobic pocket while the indole ring engages in specific interactions, such as the π-π stacking with Phe285, to achieve high affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. nih.gov

For the N-arylsulfonylindole class of compounds, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed to model their affinity for the 5-HT6 receptor. nih.gov These models are built using a training set of molecules with known activities and are then validated using a test set. The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For a series of N-arylsulfonylindoles, robust CoMFA and CoMSIA models were generated with high predictive values. nih.gov

Table 2: Statistical Results of CoMFA and CoMSIA Models for N-Arylsulfonylindoles

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (External Test Set)Reference
CoMFA0.6530.879Not Reported nih.gov
CoMSIA0.6920.970Not Reported nih.gov

Identification of Key Molecular Descriptors Contributing to Activity

A primary benefit of QSAR studies is the identification of molecular descriptors—representations of a molecule's physicochemical properties—that are critical for biological activity. nih.gov In the case of N-arylsulfonylindoles targeting the 5-HT6 receptor, CoMFA and CoMSIA models have revealed that the biological activity can be explained by a combination of steric and electronic properties. nih.gov However, the analysis indicated that the electronic nature of the substituents is the predominant factor influencing the binding affinity. nih.gov This suggests that modifications affecting the electron distribution across the molecule, particularly within the arylsulfonyl and indole moieties, would have the most significant impact on the compound's potency.

Molecular Dynamics Simulations for Elucidating Compound-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and reveal more subtle, time-dependent interactions. nih.gov For N-arylsulfonylindoles, MD simulations have been employed to gain a deeper understanding of the influence of substitutions on the ligand's binding mode. nih.gov These simulations have confirmed docking predictions, showing how certain substitutions can prevent a ligand from reaching deeper into the receptor's binding site, thus explaining their lower affinity. nih.gov By analyzing the trajectory of the ligand in the binding pocket over the simulation period, researchers can confirm the stability of key interactions, like the hydrogen bond with Asp106 and the π-π stacking with Phe285, providing greater confidence in the proposed binding hypothesis. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemistry used to investigate the electronic structure of molecules from first principles. Ab initio methods are based purely on theoretical principles without the inclusion of experimental data, while DFT simplifies the problem by calculating the electron density rather than the complex many-electron wavefunction. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool.

For this compound, DFT calculations can elucidate its fundamental electronic properties. These calculations model the molecule's geometry, the spatial distribution of its electrons, and the energies of its molecular orbitals. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability and the energy required for electronic excitation.

Furthermore, DFT can generate maps of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule. This information is vital for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, through hydrogen bonds or other non-covalent interactions. researchgate.net Reactivity descriptors like electronegativity, chemical hardness, and softness can also be calculated to predict the molecule's behavior in chemical reactions. researchgate.net

Interactive Table: Hypothetical DFT-Calculated Electronic Properties

This table presents illustrative data that would be expected from a DFT analysis of this compound at a common level of theory (e.g., B3LYP/6-31G). The values are representative examples for a molecule of this type and are not from a published study.*

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.2eVIndicates electron-donating ability
LUMO Energy-1.8eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4eVRelates to chemical stability and reactivity
Dipole Moment3.5DebyeMeasures overall polarity of the molecule
Total Energy-1250.7HartreesGround state energy of the molecule

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening and computational lead optimization are critical stages in drug discovery that leverage computing power to identify and refine promising drug candidates. patsnap.com These processes significantly reduce the time and expense associated with synthesizing and testing large numbers of compounds in the laboratory. mdpi.com

Virtual Screening: In a virtual screening campaign, large digital libraries containing thousands or even millions of compounds are computationally evaluated for their potential to bind to a specific biological target. If the three-dimensional structure of the target protein is known, structure-based methods like molecular docking can be used. Docking algorithms predict the preferred orientation and binding affinity of a ligand (like this compound) when bound to the target's active site. A high predicted binding affinity would flag the compound as a "hit" worthy of further investigation. If the target structure is unknown, ligand-based methods can be used, where compounds are compared to molecules already known to be active. nih.gov

Lead Optimization: Once a hit compound like this compound is identified, lead optimization aims to enhance its drug-like properties. nih.gov This iterative process involves making small, strategic modifications to the molecule's structure to improve its potency, selectivity (binding to the desired target over others), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov For instance, computational models can predict how adding or modifying a functional group on the indoline (B122111) or naphthyl ring might affect its binding affinity or solubility. patsnap.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, guiding the design of more effective analogs. nih.gov

Interactive Table: Hypothetical Lead Optimization Data

This table provides an illustrative example of a computational lead optimization study starting with this compound as the lead compound. The binding affinity and predicted solubility are compared against hypothetical analogs. The data is for demonstrative purposes only.

Compound IDModification from Lead CompoundPredicted Binding Affinity (ΔG)Predicted Aqueous Solubility (logS)
Lead-001This compound-8.5 kcal/mol-4.2
Analog-AReplaced Methoxy (B1213986) with Hydroxyl-8.2 kcal/mol-3.5
Analog-BAdded Fluoro group to Indoline ring-9.1 kcal/mol-4.3
Analog-CReplaced Naphthyl with Phenyl-7.4 kcal/mol-3.9

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of indoline (B122111) sulfonamides from laboratory-scale synthesis to potential clinical applications hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Traditional methods for constructing the core indole (B1671886) or indoline structure, such as the Fischer, Bischler, and Hemetsberger syntheses, have been widely used for creating methoxy-activated indoles. chim.it However, future research is increasingly focused on modern techniques that offer improved yields, milder reaction conditions, and a reduced environmental footprint.

Recent developments in synthetic organic chemistry present several promising strategies. For instance, methods that avoid harsh reagents and transition-metal catalysts are gaining traction. acs.org The use of multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, offers an efficient route to novel analogues. mdpi.com This approach has been successfully used for the amidoalkylation of oxy-indoles to produce complex structures in high yields. mdpi.com

Furthermore, the adoption of continuous-flow protocols is a significant step towards safer and more scalable synthesis. acs.org Flow chemistry allows for precise control over reaction parameters, minimizes the use of hazardous reagents like carbon monoxide, and can facilitate gram-scale production, which is crucial for further development. acs.org For the synthesis of specific building blocks, such as those required for complex indoline-based inhibitors, strategies involving reverse-polarized transformations and the use of organoboron reagents are being developed to improve efficiency and predictability. mdpi.com The exploration of novel catalytic systems, including the use of gold or indium catalysts for cyclization reactions, can also lead to unprecedented molecular rearrangements and the formation of unique sulfonylindole isomers. nih.gov These advanced synthetic approaches will be instrumental in creating diverse libraries of [(6-Methoxy-2-naphthyl)sulfonyl]indoline analogues for biological screening.

Discovery of New Biological Targets and Mechanisms of Action for Indoline Sulfonamides

While the sulfonamide group is a well-established pharmacophore known for its interaction with various enzymes, the full biological spectrum of indoline sulfonamides remains an active area of investigation. pexacy.com A primary and well-documented target for this class of compounds is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.gov These enzymes play a critical role in regulating pH in the tumor microenvironment, and their inhibition can suppress cancer cell growth and even help overcome multidrug resistance. nih.govnih.gov

Beyond carbonic anhydrases, the indole nucleus is a privileged scaffold found in many biologically active molecules, suggesting that indoline sulfonamides may interact with a variety of other targets. nih.govnih.gov Research on related indole derivatives has identified potent activity against tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. nih.govnih.gov Arylthioindoles, for example, are known inhibitors of tubulin assembly that bind to the colchicine (B1669291) site. nih.gov The specific structural features of this compound could direct its activity towards similar or novel sites on the tubulin protein.

Other potential targets for indole-based compounds include enzymes crucial for viral replication, such as HIV reverse transcriptase and integrase. pexacy.comnih.gov The general approach in modern drug design involves identifying viral proteins that are distinct from their human counterparts to minimize side effects. nih.gov Given the structural versatility of the indoline sulfonamide scaffold, future research could explore its potential as an antiviral agent. Additionally, sulfonamide derivatives have been investigated for a wide range of other applications, including the treatment of Alzheimer's disease by inhibiting cholinesterase enzymes and as inhibitors of HIV protease. pexacy.com High-throughput screening and chemoproteomics will be invaluable tools in identifying new biological targets and elucidating the precise mechanisms of action for this promising class of compounds.

Advanced SAR and Rational Design Strategies for Improved Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic properties of lead compounds like this compound. Rational design strategies aim to systematically modify the chemical structure to enhance potency against the desired target while minimizing off-target effects. For indoline sulfonamides, this involves exploring modifications to the indoline core, the sulfonamide linker, and the naphthyl group.

Research on 1-acylated indoline-5-sulfonamides has demonstrated that the nature of the acyl group significantly influences inhibitory activity against carbonic anhydrases CA IX and XII. nih.gov Introducing various substituents, such as chloro or dichloro groups, can lead to nanomolar inhibitory constants and selectivity for specific CA isoforms. nih.gov Similarly, in other indole series, the position of substituents like methoxy (B1213986) groups on the indole ring has been shown to be critical for activity. For example, in a series of 2-phenylindole (B188600) derivatives, a methoxy group at the 6-position was a key feature, while moving it or replacing it with a hydroxyl group could lead to a significant loss of antitubulin activity. nih.govnih.gov

Scaffold hopping is another powerful strategy, where the core structure is replaced with a chemically different but functionally similar one to improve properties. nih.gov This was employed in the design of indoline-5-sulfonamide (B1311495) analogues from an indane-based inhibitor. nih.gov The design of novel indole-based compounds is also guided by pharmacophore models, such as the "butterfly-shaped" model for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Future rational design efforts will likely involve detailed computational modeling to understand the binding interactions at the atomic level, such as the hydrogen bonding of the sulfonamide group with the target protein, which is crucial for selective binding. wikipedia.org These advanced SAR studies will guide the synthesis of next-generation indoline sulfonamides with superior potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers immense potential for accelerating the development of indoline sulfonamides. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater accuracy and efficiency. nih.gov

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be used for de novo drug design. nih.gov These models can generate entirely new molecular structures that are optimized for a specific biological activity while adhering to desired pharmacological and safety profiles. nih.gov Explainable AI (XAI) is an emerging area that aims to open the "black box" of AI models, providing insights into why a model makes a particular prediction. newswise.com By understanding which molecular features the AI model deems important for activity, researchers can gain new chemical insights and further refine their drug design strategies. newswise.com The application of AI and ML in target identification, hit-to-lead optimization, and even predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be a key driver in the future development of compounds like this compound. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.